molecular formula C4H10O B167116 2,2'-Oxybis((2H5)ethane) CAS No. 2679-89-2

2,2'-Oxybis((2H5)ethane)

Cat. No. B167116
CAS RN: 2679-89-2
M. Wt: 84.18 g/mol
InChI Key: RTZKZFJDLAIYFH-MWUKXHIBSA-N
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Description

“2,2’-Oxybis((2H5)ethane)”, also known as Diethyl ether-d10, is a laboratory chemical . It is a deuterated NMR solvent useful in NMR-based research and analyses.


Molecular Structure Analysis

The molecular formula of “2,2’-Oxybis((2H5)ethane)” is C4H10O . The molecular weight is 84.18 g/mol.


Physical And Chemical Properties Analysis

“2,2’-Oxybis((2H5)ethane)” is a dark brown liquid at 20°C and 101.3 kPa . It has a melting point of -20 °C, a boiling point of 223 °C, and a density of 1090 kg/m3 at 20°C . Its vapour pressure is 0.55 Pa at 25 °C . It has a partition coefficient (log Kow) of 0.565 at 20 °C and pH=7 , and it is soluble in water (100 g/L at 25 °C) .

Safety And Hazards

“2,2’-Oxybis((2H5)ethane)” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is an extremely flammable liquid and vapor, harmful if swallowed, and may cause drowsiness or dizziness . It may form explosive peroxides, and repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

1,1,1,2,2-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZKZFJDLAIYFH-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181301
Record name 2,2'-Oxybis((2H5)ethane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Oxybis((2H5)ethane)

CAS RN

2679-89-2
Record name Diethyl-d10 ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2679-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxybis((2H5)ethane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis((2H5)ethane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis[[2H5]ethane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.396
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is diethyl ether-d10 preferred over regular diethyl ether in certain research applications?

A1: Diethyl ether-d10's utility stems from the replacement of hydrogen atoms with deuterium. This isotopic substitution allows researchers to investigate reaction mechanisms and molecular dynamics more effectively. For instance, in NMR spectroscopy, the deuterium atoms provide a distinct signal, simplifying spectral interpretation and enabling the study of specific molecular interactions. [, , ]

Q2: Can you elaborate on the use of diethyl ether-d10 in understanding reaction mechanisms, particularly in organometallic chemistry?

A2: Diethyl ether-d10 plays a crucial role in deciphering reaction pathways involving organometallic compounds. [, ] By using diethyl ether-d10 as a solvent, researchers can track deuterium incorporation or exchange within the reacting molecules. This information helps identify reactive intermediates, understand the sequence of bond-breaking and bond-forming events, and ultimately elucidate the overall reaction mechanism.

Q3: How does diethyl ether-d10 affect the analysis of NMR spectra compared to regular diethyl ether?

A4: In NMR spectroscopy, diethyl ether-d10 offers a significant advantage. Its deuterium atoms have a different nuclear spin compared to hydrogen, resulting in distinct NMR signals. This difference simplifies the spectrum, reducing signal overlap and facilitating the interpretation of complex mixtures. [, ] Researchers can then focus on the signals from the compound of interest without interference from the solvent signals.

Q4: The research mentions "torsional motion" in diethyl ether when excited to a Rydberg state. Can you explain what this means and its significance?

A5: Torsional motion refers to the rotation around a chemical bond. In the case of diethyl ether, the research investigated the rotation around the C-O-C bonds. [] Using two-photon resonance mass-resolved excitation spectroscopy, they observed changes in the dihedral angles of these bonds upon excitation to the Rydberg state. This indicates that the molecule undergoes conformational changes in the excited state, highlighting the impact of electronic excitation on molecular geometry.

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